molecular formula C21H22ClN5O2S B1193770 ZINC64700951

ZINC64700951

Cat. No. B1193770
M. Wt: 443.95
InChI Key: IZRWMCVTMHMUEI-WIYYLYMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZINC64700951 is a gp120 of HIV-1 antagonist.

Scientific Research Applications

Database and Ligand Discovery

ZINC is a significant public resource in ligand discovery, providing over twenty million commercially available molecules in biologically relevant representations. The database facilitates searches by various parameters and allows for the creation, editing, sharing, and docking of custom subsets. It plays a crucial role in the discovery of chemistry for biology (Irwin et al., 2012).

Multifunctionality of ZnO in Various Fields

Zinc oxide (ZnO) demonstrates multifunctionality, finding applications across diverse fields such as physics, chemistry, electrical engineering, material science, energy, textile, rubber, additive manufacturing, cosmetics, and pharmaceuticals. Its ease of growth into various nano- and microstructures, like the tetrapod-shaped ZnO (T-ZnO), contributes to its wide applicability in these sectors (Mishra & Adelung, 2017).

Biomedical Applications

ZnO nanoparticles (NPs) have emerged as a key player in biomedicine due to their excellent biocompatibility, economic viability, and low toxicity. They are particularly noted for their potential in anticancer and antibacterial applications, leveraging their ability to trigger reactive oxygen species (ROS) production and induce cell apoptosis. Additionally, ZnO NPs are prominent in antidiabetic treatments and bioimaging, thanks to their luminescent properties (Jiang, Pi, & Cai, 2018).

Nanotechnology and Device Fabrication

ZnO's physical and chemical properties make it an attractive compound for various nanotechnology applications, such as in the biomedical, energy, sensors, and optics sectors. The ease of synthesis of ZnO nanostructures, combined with significantly lower fabrication costs compared to other semiconductors, positions it as a versatile material in the creation of innovative applications and devices (Gómez & Tigli, 2013).

Role in Tissue Engineering

ZnO nanostructures, due to their multifunctional properties and ease of morphological customization (e.g., nanowires, nanorods, nanoparticles), play a pivotal role in tissue engineering. They promote the growth, proliferation, and differentiation of various cell lines and exhibit significant antibacterial activities. Specifically, ZnO nanostructures have been shown to effectively support osteogenesis and angiogenesis, making them powerful tools in advancing biological processes for organ repair and tissue formation (Laurenti & Cauda, 2017).

properties

Product Name

ZINC64700951

Molecular Formula

C21H22ClN5O2S

Molecular Weight

443.95

IUPAC Name

N-(3-Chloro-2-methylphenyl)-2-(((3aR,7R)-4-oxo-2-(p-tolyl)-1,3a,4,5,6,7-hexahydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)acetamide

InChI

InChI=1S/C21H22ClN5O2S/c1-12-6-8-14(9-7-12)17-10-18-20(29)24-25-21(27(18)26-17)30-11-19(28)23-16-5-3-4-15(22)13(16)2/h3-10,18,21,25-26H,11H2,1-2H3,(H,23,28)(H,24,29)/t18-,21-/m1/s1

InChI Key

IZRWMCVTMHMUEI-WIYYLYMNSA-N

SMILES

O=C(NC1=CC=CC(Cl)=C1C)CS[C@@H](N2[C@]3([H])C=C(C4=CC=C(C)C=C4)N2)NNC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZINC-64700951;  ZINC 64700951;  ZINC64700951

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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